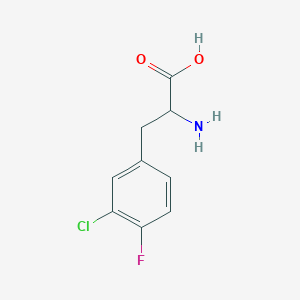

3-Chloro-4-fluoro-DL-phenylalanine

描述

Stereoselective Synthesis Approaches and Enantiomeric Resolution

The production of enantiomerically pure L- or D-3-Chloro-4-fluoro-phenylalanine is crucial for many of its applications, particularly in peptide synthesis and drug design. Stereoselective synthesis aims to directly produce a single enantiomer, while enantiomeric resolution involves separating a racemic mixture.

One common approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For instance, the asymmetric hydrogenation of a prochiral precursor, such as an α-amidoacrylic acid derivative, using a chiral rhodium or ruthenium catalyst can yield the desired enantiomer with high enantiomeric excess. Another method is the alkylation of a chiral glycine (B1666218) enolate equivalent, such as that derived from a Schöllkopf bis-lactim ether, with 3-chloro-4-fluorobenzyl bromide. nih.gov This method has been successfully employed for the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog. nih.gov

Enantiomeric resolution of a racemic mixture of 3-Chloro-4-fluoro-DL-phenylalanine can be accomplished through several techniques. Enzymatic resolution, utilizing enzymes like aminoacylase (B1246476) or penicillin acylase which selectively act on one enantiomer, is a common and efficient method. Chromatographic separation using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) is another powerful technique for isolating individual enantiomers.

Racemic Mixture Synthesis Protocols

The synthesis of the racemic mixture, this compound, is typically more straightforward and serves as a precursor for enantiomeric resolution or for applications where stereochemistry is not critical.

A widely used method for synthesizing racemic α-amino acids is the Strecker synthesis. This involves the reaction of 3-chloro-4-fluorobenzaldehyde (B1582058) with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the racemic amino acid.

Another classical approach is the Erlenmeyer-Plöchl synthesis, which involves the condensation of 3-chloro-4-fluorobenzaldehyde with N-acetylglycine to form an azlactone. Subsequent reduction and hydrolysis of the azlactone yield this compound. nih.gov A variation of this involves a three-component condensation of the benzaldehyde, N-acetyl- or N-benzoylglycine, and acetic anhydride, followed by reductive ring cleavage. nih.gov

A more contemporary method involves the photooxidative cyanation of 3-chloro-4-fluorobenzylamine. nih.gov This protecting-group-free process utilizes singlet oxygen and subsequent acid-mediated hydrolysis of the intermediate α-amino nitrile to produce the racemic fluorinated phenylalanine. nih.gov

Radioisotopic Labeling Techniques and Precursor Synthesis (e.g., incorporation of Fluorine-18)

The introduction of radioisotopes, particularly Fluorine-18 (¹⁸F), into the 3-Chloro-4-fluoro-phenylalanine structure is of great interest for applications in positron emission tomography (PET) imaging. beilstein-journals.org The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling methods. nih.govacs.org

Two primary strategies exist for radiofluorination: electrophilic and nucleophilic substitution. Electrophilic fluorination often utilizes [¹⁸F]F₂ gas or reagents derived from it, such as [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF). nih.govbeilstein-journals.org However, these methods typically result in low specific activity due to the co-production of non-radioactive ¹⁹F. nih.govacs.org Direct radiofluorination of a precursor like 3-chloro-L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF can lead to a mixture of regioisomers. nih.gov

Nucleophilic aromatic substitution (SₙAr) is generally preferred for producing high specific activity radiotracers. This involves reacting a suitable precursor, such as a diaryliodonium salt or a nitro-substituted aromatic ring, with [¹⁸F]fluoride. For the synthesis of [¹⁸F]3-Chloro-4-fluoro-phenylalanine, a precursor like 3-chloro-4-nitrophenylalanine or a corresponding diaryliodonium salt could be synthesized and then subjected to nucleophilic fluorination with [¹⁸F]F⁻.

The synthesis of precursors for radiolabeling is a critical step. For example, to synthesize [¹⁸F] labeled at the 4-position, a starting material like 3-chloro-4-nitrobenzaldehyde (B109732) would be carried through a synthetic sequence to introduce the amino acid side chain before the final radiofluorination step.

Derivatization Strategies for Enhanced Research Utility

Derivatization of this compound can enhance its utility in various research applications by modifying its properties or introducing functional groups for specific purposes.

N-terminal Derivatization: The amino group can be protected with various groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to facilitate its use in solid-phase peptide synthesis. These protecting groups prevent unwanted side reactions during peptide chain elongation.

C-terminal Derivatization: The carboxylic acid group can be esterified (e.g., methyl or ethyl ester) to increase its solubility in organic solvents or to be used in specific coupling reactions.

Side-Chain Modification: While the chloro and fluoro substituents are the primary features, further modifications to the phenyl ring are conceivable, though less common.

Introduction of Reporter Groups: For specific biological studies, a fluorescent tag or a biotin (B1667282) moiety could be attached to the amino or carboxyl terminus to enable detection and visualization of the amino acid or peptides incorporating it.

The strategic derivatization of this compound significantly broadens its applicability in chemical biology, medicinal chemistry, and materials science.

属性

IUPAC Name |

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSQVYFGAKUAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395656 | |

| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7731-00-2 | |

| Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 3 Chloro 4 Fluoro Dl Phenylalanine

Chemical and Physical Properties

3-Chloro-4-fluoro-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid. As a derivative of phenylalanine, it possesses the characteristic alpha-amino acid structure with a substituted phenyl ring. The presence of both a chlorine and a fluorine atom on the benzene (B151609) ring imparts specific properties to the molecule.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClFNO₂ | rdchemicals.com |

| Molecular Weight | 217.627 g/mol | rdchemicals.com |

| CAS Number | 7731-00-2 | chemicalbook.com |

| Boiling Point (Predicted) | 346.7±42.0 °C | chemicalbook.com |

| Density (Predicted) | 1.416±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 2.16±0.20 | chemicalbook.com |

Synthesis and Characterization

The synthesis of halogenated phenylalanine analogues like this compound typically involves multi-step chemical processes. While specific, detailed synthetic routes for this particular compound are not extensively published in readily available literature, general methods for the synthesis of similar compounds often start from commercially available precursors. For instance, a common strategy for preparing D-phenylalanine derivatives involves the hydrogenation reduction of an acetamidocinnamic acid derivative in the presence of a chiral catalyst, followed by hydrolysis to remove the acetyl group. google.com Another general approach is the Hell-Volhard-Zelinsky reaction, which involves the halogenation of a carboxylic acid at the alpha carbon, followed by amination. youtube.com

Characterization of the final product to confirm its identity and purity would involve a suite of analytical techniques. These would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would be used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms. The presence and splitting patterns of the aromatic protons would confirm the 3-chloro-4-fluoro substitution pattern.

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound, confirming the expected value of approximately 217.63 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amino group, the carboxylic acid, and the carbon-halogen bonds.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Applications in Biochemical and Pharmacological Research

Competitive Inhibitor of Tryptophan Hydroxylase

One of the primary research applications of halogenated phenylalanine analogues is their ability to act as inhibitors of enzymes involved in amino acid metabolism. Specifically, compounds like p-chlorophenylalanine (PCPA) are known to be irreversible inhibitors of tryptophan hydroxylase. nih.govthermofisher.commedchemexpress.comselleckchem.comadooq.com Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). medchemexpress.comselleckchem.com By inhibiting this enzyme, these compounds can effectively deplete serotonin levels in the brain and other tissues. nih.govthermofisher.comselleckchem.com This inhibitory action is often competitive, meaning the analogue competes with the natural substrate, tryptophan, for binding to the active site of the enzyme.

Tool for Studying Serotonin Depletion

The ability of compounds like this compound and its close relative, p-chlorophenylalanine, to deplete serotonin makes them invaluable tools for studying the role of this neurotransmitter in a wide range of physiological and behavioral processes. nih.gov Researchers can administer these compounds to animal models to investigate the effects of reduced serotonin levels on phenomena such as mood, sleep, appetite, and aggression. nih.govnih.gov For example, studies have used p-chlorophenylalanine to demonstrate the role of serotonin in the discriminative stimulus effects of certain drugs. nih.gov The depletion of serotonin by these inhibitors has been shown to be a reversible process, with serotonin levels returning to normal over time after cessation of administration. nih.govnih.gov

Elucidation of Tryptophan Metabolic Pathways

Tryptophan is a precursor to several important metabolic pathways beyond serotonin synthesis, including the kynurenine (B1673888) pathway, which produces metabolites that can be neurotoxic or neuroprotective. nih.govmdpi.com By selectively inhibiting the first step in the serotonin pathway, compounds like this compound can help researchers to dissect the relative contributions of these different pathways to various physiological and pathological conditions. mdpi.com Understanding how the flux through these pathways is altered when one is blocked can provide insights into the complex interplay of tryptophan metabolism and its impact on health and disease. mdpi.com

Advanced Structural Elucidation and Computational Characterization of Halogenated Phenylalanines

Quantum Mechanical Computational Techniques for Molecular Geometry and Electronic Structure Analysis (e.g., DFT, HF)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are indispensable tools for the in-silico investigation of molecular properties at the atomic level. These techniques allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that are often challenging to obtain through experimental means alone.

In the study of halogenated phenylalanines, DFT has emerged as a particularly robust method. It has been successfully employed to explore the conformational landscape of phenylalanine and its derivatives, identifying various low-energy conformers stabilized by intramolecular hydrogen bonds. For instance, studies on phenylalanine have categorized conformers based on the nature of these hydrogen bonds, such as the bifurcated NH₂···O=C interaction (type I) and the N···HO interaction (type II). nih.gov The accuracy of these calculations is critical, as even subtle changes in molecular geometry can significantly influence biological activity.

The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results. For aromatic amino acids like phenylalanine and its halogenated analogs, methods that can accurately describe non-covalent interactions, such as dispersion forces, are essential. Recent studies have demonstrated that a combination of DFT with composite wave-function methods can yield highly accurate structures and spectroscopic parameters for phenylalanine and tyrosine in the gas phase. nih.gov This level of accuracy is necessary to interpret high-resolution spectroscopic data and to understand the subtle effects of halogenation on the molecular structure.

Hartree-Fock (HF) theory, while generally less accurate than DFT for many applications due to its neglect of electron correlation, can still provide valuable qualitative insights and serves as a starting point for more advanced post-HF methods. For halogenated systems, comparing the results from both DFT and HF can help in assessing the importance of electron correlation effects on the properties of interest.

The following table provides a hypothetical comparison of geometric parameters for 3-Chloro-4-fluoro-DL-phenylalanine calculated using DFT and HF methods, illustrating the type of data generated from these computational techniques.

| Parameter | DFT (B3LYP/6-311+G(d,p)) | HF/6-31G(d) |

| Cα-Cβ Bond Length (Å) | 1.535 | 1.540 |

| C-Cl Bond Length (Å) | 1.745 | 1.739 |

| C-F Bond Length (Å) | 1.350 | 1.341 |

| Phenyl Ring Dihedral Angle (°) | 85.2 | 84.9 |

| N-Cα-Cβ-Cγ Dihedral Angle (°) | -65.4 | -66.1 |

Note: The data in this table is illustrative and intended to represent the type of output from quantum mechanical calculations. Actual values would be derived from specific computational studies.

Conformational Analysis and Steric Effects of Halogenation on Molecular Architecture

Halogenation can introduce steric hindrance, which restricts the rotation around the Cβ-Cγ bond, thereby influencing the preferred side-chain conformation (χ1 and χ2 dihedral angles). rsc.org This steric effect is dependent on the position of the halogen on the phenyl ring. For instance, ortho-substitution is expected to have a more pronounced steric clash with the amino acid backbone compared to meta- or para-substitution. rsc.org This can lead to a shift in the population of different rotameric states, which in turn can affect how the amino acid interacts with its environment, such as a protein binding pocket.

Studies on halogenated phenylalanine derivatives have shown that the position and identity of the halogen have a significant impact on their self-assembly and the morphology of the resulting nanostructures. rsc.org For example, moving a halogen from the ortho to the meta or para position can mitigate steric effects and allow for a wider range of rotational conformations. rsc.org

The table below illustrates the impact of different halogens at the para-position on the van der Waals radius and a key dihedral angle, showcasing the steric influence.

| Compound | Halogen | van der Waals Radius (Å) | Cα-Cβ-Cγ-Cδ2 Dihedral Angle (°) |

| p-Fluoro-DL-phenylalanine | F | 1.47 | -70.1 |

| p-Chloro-DL-phenylalanine | Cl | 1.75 | -72.5 |

| p-Bromo-DL-phenylalanine | Br | 1.85 | -73.8 |

| p-Iodo-DL-phenylalanine | I | 1.98 | -75.2 |

Note: The data in this table is illustrative and based on general chemical principles. Actual values would be obtained from specific experimental or computational studies.

Prediction of Electronic Properties and Reactivity Profiles

Quantum mechanical calculations are also pivotal in predicting the electronic properties and reactivity of halogenated phenylalanines. The introduction of electronegative halogen atoms can significantly alter the electron distribution within the molecule, impacting properties such as the dipole moment, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that provides an indication of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Halogenation can modulate this gap, thereby fine-tuning the reactivity profile of the phenylalanine derivative.

The electrostatic potential surface of a molecule provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions. For halogenated phenylalanines, the electrostatic potential can reveal regions of positive or negative potential, highlighting sites that are prone to electrophilic or nucleophilic attack, as well as those likely to engage in hydrogen bonding or other non-covalent interactions. For instance, the region around the halogen atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen, which can lead to halogen bonding.

The reactivity of these compounds is also central to their role in enzymatic reactions. For example, haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. acs.org Understanding the electronic properties of the halogenated substrate is crucial for elucidating the reaction mechanism, which often involves an SN2 reaction to form an ester intermediate, followed by hydrolysis. acs.org

The following table presents predicted electronic properties for a series of para-halogenated phenylalanines, demonstrating the electronic influence of different halogens.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylalanine | -6.2 | -0.5 | 5.7 | 1.8 |

| p-Fluoro-phenylalanine | -6.3 | -0.6 | 5.7 | 2.5 |

| p-Chloro-phenylalanine | -6.4 | -0.8 | 5.6 | 2.6 |

| 3-Chloro-4-fluoro-phenylalanine | -6.5 | -0.9 | 5.6 | 3.1 |

Note: The data in this table is illustrative and based on trends expected from electronic effects of halogens. Actual values would be obtained from specific quantum mechanical calculations.

Spectroscopic Probing of Molecular Interactions (e.g., NMR for protein-ligand complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecular structure, dynamics, and interactions in solution. nih.gov It is particularly well-suited for investigating the binding of halogenated phenylalanines to proteins and other biological macromolecules. nih.govnih.gov

¹⁹F NMR is a highly sensitive and specific technique for studying fluorinated molecules. The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shift of ¹⁹F is very sensitive to its local electronic environment, making it an excellent probe for monitoring binding events and conformational changes. nih.gov When a fluorinated ligand like this compound binds to a protein, changes in the ¹⁹F NMR spectrum, such as chemical shift perturbations or line broadening, can provide detailed information about the binding interface and the nature of the interaction. nih.gov

Protein-observed NMR techniques, such as chemical shift mapping using ¹H-¹⁵N HSQC spectra, are also widely used. nih.govresearchgate.net In these experiments, the protein is isotopically labeled (e.g., with ¹⁵N), and the unlabeled ligand is titrated in. Changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon ligand binding can identify the specific amino acid residues involved in the interaction. frontiersin.org This method is particularly effective for studying weak to moderate binding interactions. nih.gov

The combination of ¹⁹F NMR on the ligand and ¹H-¹⁵N NMR on the protein can provide a comprehensive picture of the protein-ligand interaction from both perspectives. These techniques can be used to determine binding affinities, map the binding site, and characterize any conformational changes that occur upon complex formation. researchgate.net

The table below provides an example of how ¹⁹F NMR chemical shifts of 3-fluoro-4-fluorophenylalanine might change upon binding to a protein, illustrating the utility of this technique.

| State | ¹⁹F Chemical Shift (ppm) of 3-F | ¹⁹F Chemical Shift (ppm) of 4-F |

| Free in solution | -115.2 | -118.5 |

| Bound to Protein X | -114.8 | -120.1 |

| Bound to Protein Y | -116.1 | -118.7 |

Note: The data in this table is hypothetical and for illustrative purposes. The magnitude and direction of chemical shift changes are specific to the protein-ligand system under investigation.

Biochemical Mechanisms of Action and Molecular Interactions

Enzyme Inhibition Studies

Inhibition of Hydroxylases (e.g., Tryptophan Hydroxylase, Phenylalanine Hydroxylase)

There is no specific data available in the reviewed literature concerning the inhibitory effects of 3-Chloro-4-fluoro-DL-phenylalanine on tryptophan hydroxylase or phenylalanine hydroxylase.

Inhibition of Aminopeptidases (e.g., Aminopeptidase N)

No studies were found that investigate the potential for this compound to act as an inhibitor of Aminopeptidase N or other aminopeptidases.

Mechanistic Insights into Enzyme-Inhibitor Binding and Catalytic Impact

Due to the lack of studies demonstrating enzyme inhibition, there is no available information on the mechanistic insights of how this compound might bind to or impact the catalytic activity of any enzyme.

Modulation of Protein and Peptide Systems

Incorporation as Non-Canonical Amino Acids into Peptides and Proteins

While the incorporation of various fluorinated and non-canonical amino acids into proteins is a known technique, no specific examples or studies detailing the successful incorporation of this compound into peptides or proteins were identified in the literature.

Influence on Protein Folding, Stability, and Conformation

The incorporation of halogenated amino acids like this compound into polypeptide chains is a potent strategy for modulating protein structure and stability. researchgate.netnih.govnih.gov The specific position and nature of the halogen atoms are critical determinants of these effects. pnas.org Fluorine, in particular, can locally alter the electronic character of a peptide or protein, which can influence folding and conformation. researchgate.net

Research has shown that incorporating fluorinated aromatic amino acids can enhance the thermal and chemical stability of proteins and peptides. pnas.orgnih.gov This stabilization can arise from favorable intramolecular interactions, including the formation of halogen bonds, which can provide conformational stability comparable to that of hydrogen bonds. acs.org Studies on model peptides have demonstrated that the rational incorporation of halogen bonds can stabilize folded structures, such as β-hairpins. acs.org

Furthermore, the halogenation of phenylalanine residues has been observed to alter the kinetics of protein aggregation and the morphology of the resulting fibrils. mdpi.com In a study on the amyloidogenic peptide NFGAIL, halogenation of the phenylalanine residue directly influenced the speed of fibril formation and the structure of the aggregates, underscoring the profound impact of such substitutions on protein self-assembly processes. mdpi.com

Impact on Protein-Ligand and Protein-Protein Interactions

The halogen atoms on this compound significantly modify its interaction profile with other molecules. Halogenation can enhance binding affinity in protein-ligand complexes, a phenomenon attributed to an increase in the hydrophobicity of the interaction surface and the potential for specific polar contacts. Current time information in Сандански, BG. For instance, fluorinated phenylalanine analogs have been shown to be more potent inhibitors of certain enzymes compared to their non-halogenated counterparts. Current time information in Сандански, BG.

The aromatic side chain of phenylalanine naturally participates in hydrophobic and π-stacking interactions, which are crucial for substrate recognition and binding. nih.gov The addition of electron-withdrawing halogens alters the electrostatic potential of the aromatic ring, thereby modulating these non-covalent interactions. nih.gov This principle has been exploited to probe and fine-tune protein-protein and protein-ligand binding events. pnas.org For example, the fluorination of tryptophan residues within the lectin RSL was found to alter its binding affinity for its carbohydrate ligand. sigmaaldrich.com Similarly, halogenation can affect the aggregation behavior of peptides, which is driven by protein-protein interactions. mdpi.com

Applications in Protein Engineering and Peptide Design for Research Probes

The unique properties of halogenated amino acids make them invaluable tools in protein engineering and for the creation of research probes. pnas.org By synthetically incorporating analogs like this compound, researchers can create modified proteins with enhanced stability, functionality, or novel binding specificities. nih.govescholarship.org

These non-canonical amino acids serve as powerful probes for studying biological systems. The presence of the ¹⁹F atom, for instance, allows for the use of fluorine-19 nuclear magnetic resonance (¹⁹F-NMR) spectroscopy. This technique enables the investigation of protein structure, dynamics, and interactions in detail. pnas.org 4-Fluoro-L-phenylalanine has been successfully used as a ¹⁹F-NMR probe to map the solvent accessibility of specific residues within a polypeptide, providing insights into its three-dimensional structure in solution. caymanchem.com This approach is instrumental in identifying enzyme-substrate complexes and elucidating mechanisms of protein aggregation. pnas.org

Amino Acid Transport System Interactions

The cellular uptake and distribution of this compound are primarily mediated by specific amino acid transporters, which recognize it as an analog of endogenous amino acids.

Interaction with Large Neutral Amino Acid Transporters (LAT1, LNAA Carriers)

The primary conduit for the cellular entry of this compound is the L-type Amino Acid Transporter 1 (LAT1), a member of the large neutral amino acid (LNAA) carrier family (SLC7A5). nih.govsolvobiotech.com LAT1 is a sodium-independent exchanger responsible for transporting large, neutral amino acids with branched or aromatic side chains, such as phenylalanine, tyrosine, and leucine, across cell membranes. nih.govsolvobiotech.com

Research has extensively documented that LAT1 recognizes various phenylalanine analogs. researchgate.netnih.gov The affinity of these analogs for LAT1 is highly dependent on the nature and position of substituents on the phenyl ring. Studies on a range of halogenated phenylalanines have revealed that substitution at the meta-position (the 3-position) generally enhances affinity for LAT1. nih.govnih.gov Specifically, the affinity for LAT1 increases with the size of the halogen atom at this position.

Interactive Data Table: Inhibition of Amino Acid Transporters by meta-Halogenated Phenylalanines

| Compound | Relative LAT1 Inhibition | Relative LAT2 Inhibition |

| Phenylalanine | Baseline | Baseline |

| 3-F-Phe | > Phe | > Phe |

| 3-Cl-Phe | > 3-F-Phe | > 3-F-Phe |

| 3-Br-Phe | > 3-Cl-Phe | > 3-Cl-Phe |

| 3-I-Phe | > 3-Br-Phe | > 3-Br-Phe |

| Data derived from structure-activity relationship studies, indicating that for halogens at the meta-position, inhibition of both LAT1 and LAT2 increases with halogen size. nih.gov |

This trend suggests that this compound is a potent ligand for LAT1, with the chloro group at the 3-position contributing significantly to its binding affinity.

Competitive Transport Mechanisms and their Elucidation

The transport of halogenated phenylalanine analogs via LAT1 occurs through a competitive mechanism. These compounds vie with endogenous substrates for binding to the transporter's active site. researchgate.net This has been demonstrated through kinetic studies showing that aromatic amino acid derivatives, including fluorinated ones, act as competitive inhibitors of L-phenylalanine uptake. nih.govresearchgate.net

LAT1 functions as an obligatory antiporter, meaning it exchanges extracellular amino acids for intracellular ones, often glutamine. solvobiotech.com The competitive binding of this compound to the extracellular face of LAT1 prevents the binding and subsequent import of other substrates. Elucidation of this mechanism often involves trans-stimulation assays, which measure the ability of an extracellular compound to induce the efflux of a pre-loaded radiolabeled substrate from the cell, a hallmark of transporter-mediated exchange. pnas.org The binding of various fluorophenylalanine isomers to amino acid receptors has been confirmed using such competitive assays. nih.gov

Interactive Data Table: Dissociation Constants (KD) for Phenylalanine Analogs with the L-leucine Receptor

| Substrate | Apparent KD (μM) |

| L-leucine | 0.40 |

| L-phenylalanine | 0.18 |

| 4-fluoro-L-phenylalanine | 0.26 |

| These data from E. coli highlight the competitive binding of fluorinated analogs to an amino acid receptor. nih.gov |

Impact on Cellular Uptake and Distribution Pathways in Model Systems

The interaction of halogenated phenylalanines with LAT1 has been extensively studied in various cellular model systems. Human embryonic kidney cells (HEK293) engineered to overexpress human LAT1 are a common model for quantifying the transport kinetics and inhibitory potential of these compounds. researchgate.netpnas.orgacs.org Other models include human breast cancer cell lines like MCF-7 and the Xenopus laevis oocyte expression system, which are used to assess cellular uptake and the involvement of specific transport pathways. nih.govcaymanchem.comresearchgate.net

Because LAT1 is significantly upregulated in many types of cancer cells and at the blood-brain barrier, its interaction with compounds like this compound has important implications. nih.gov The transporter-mediated uptake can lead to selective accumulation in these tissues. This principle is exploited in medical imaging, where radiolabeled amino acid analogs are used as positron emission tomography (PET) tracers to visualize tumors that overexpress LAT1. nih.govnih.gov In vitro studies have confirmed that fluorinated amino acids are taken up by cancer cells and can inhibit their growth, demonstrating the functional consequence of their interaction with cellular transport machinery. caymanchem.com

Metabolic Pathway Interventions

This compound is a synthetic amino acid analogue whose biological effects are rooted in its structural similarity to the natural aromatic amino acid, L-phenylalanine. This resemblance allows it to interact with and disrupt metabolic pathways that utilize aromatic amino acids, leading to significant perturbations in cellular function. Its halogenated phenyl group, featuring both chlorine and fluorine atoms, distinguishes it from endogenous phenylalanine, altering its electronic properties and steric profile, which in turn dictates its specific interactions with enzymes and transport systems.

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is a metabolically costly and tightly regulated process found in bacteria, microorganisms, and plants, but not in animals. nih.govnih.gov This pathway, beginning with the common intermediate chorismate, is controlled by feedback inhibition, where the final products regulate the activity of key enzymes early in the sequence. nih.gov Analogues of aromatic amino acids, such as this compound, can mimic these products and interfere with this delicate regulatory system.

As an analogue of phenylalanine, the compound is anticipated to exert its influence primarily on the branch of the pathway leading to phenylalanine synthesis. Key regulatory enzymes that are likely targets include chorismate mutase and prephenate dehydratase. scispace.com Chorismate mutase catalyzes the conversion of chorismate to prephenate, the committed step for phenylalanine and tyrosine synthesis, while prephenate dehydratase catalyzes the subsequent step toward phenylalanine. nih.govscispace.com Phenylalanine analogues have been shown to be potent inhibitors of these enzymes. scispace.com For instance, studies on Nocardia sp. 239 demonstrated that various L-phenylalanine analogues strongly inhibited both chorismate mutase and prephenate dehydratase activity. scispace.com This inhibition disrupts the normal production of phenylalanine, potentially leading to its depletion and the accumulation of upstream intermediates.

The table below presents findings on the inhibitory effects of L-phenylalanine analogues on key enzymes in the aromatic amino acid biosynthetic pathway in Nocardia sp. 239, illustrating the mechanism by which such compounds perturb this pathway.

| Enzyme | Inhibitory Analogue | Organism | Observed Effect |

| 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase | L-tryptophan analogues | Nocardia sp. 239 | Strong inhibition of enzyme activity. scispace.com |

| Chorismate Mutase | L-tyrosine analogues, L-phenylalanine analogues | Nocardia sp. 239 | Strong inhibition of enzyme activity. scispace.com |

| Prephenate Dehydratase | L-phenylalanine analogues (e.g., ortho- and para-fluoro-DL-phenylalanine) | Nocardia sp. 239 | Strong inhibition of enzyme activity. scispace.com |

This table is based on data from studies on various phenylalanine analogues and is illustrative of the expected interactions of this compound.

Furthermore, halogenated phenylalanine derivatives can be mistakenly incorporated into proteins in place of natural phenylalanine. nih.gov This incorporation can alter the structure, stability, and function of proteins due to changes in hydrophobicity and electrostatic interactions conferred by the halogen atoms. nih.gov

When introduced into a microbial environment, this compound can be subjected to various biotransformation processes, where microorganisms metabolize the compound into different derivatives. The nature of these metabolites depends on the specific enzymatic capabilities of the microbial species present. While direct studies on the microbial metabolism of this compound are not extensively documented, the metabolic fate of structurally similar compounds, such as 3-chloro-4-fluoroaniline (B193440), provides significant insight into the potential pathways.

Studies on the metabolism of 3-chloro-4-fluoroaniline have shown that it undergoes rapid and extensive transformation, with very little of the original compound remaining. nih.govshu.ac.uk The primary metabolic reactions observed are N-acetylation and hydroxylation of the aromatic ring, followed by conjugation reactions like O-sulfation and glucuronidation to increase water solubility and facilitate excretion. nih.gov

Similarly, the microbial degradation of other halogenated aromatic compounds has been characterized. For example, the aerobic bacterium Rhodococcus sp. strain MB-P1 has been shown to degrade 2-chloro-4-nitroaniline (B86195) by first using a flavin-dependent monooxygenase to remove the nitro group and produce 4-amino-3-chlorophenol. plos.org This intermediate is then further processed by a dioxygenase. plos.org This suggests that microbial systems possess enzymes capable of attacking and modifying the substituted aromatic ring of compounds like this compound.

Based on these analogous pathways, potential microbial biotransformations of this compound could involve:

Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.

Dehalogenation: Removal of the chlorine or fluorine atoms, although the carbon-fluorine bond is generally very stable.

Decarboxylation: Removal of the carboxyl group from the amino acid side chain.

Deamination: Removal of the amino group from the side chain.

N-acetylation: Addition of an acetyl group to the amino group.

The following table lists metabolites identified from the biotransformation of the related compound 3-chloro-4-fluoroaniline, which serve as likely models for the types of metabolites that could be generated from this compound in microbial or other biological systems. nih.gov

| Parent Compound | Identified Metabolite | Transformation Type |

| 3-chloro-4-fluoroaniline | 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) | Hydroxylation, O-sulfation |

| 3-chloro-4-fluoroaniline | 2-acetamido-4-chloro-5-fluorophenyl glucuronide | N-acetylation, Hydroxylation, Glucuronidation |

This table presents metabolites from a structurally related compound and indicates potential biotransformation products of this compound.

These microbial biotransformation pathways are significant as they can alter the biological activity and environmental fate of the original compound.

Neurochemical Research Paradigms Utilizing Halogenated Phenylalanine Analogues

Modulation of Neurotransmitter Synthesis Pathways

A primary application of halogenated phenylalanine analogues in neurochemical research is the targeted modulation of neurotransmitter synthesis pathways. By introducing halogen atoms (e.g., chlorine, fluorine, bromine, iodine) onto the phenyl ring of phenylalanine, researchers can create molecules that act as inhibitors or alternative substrates for key enzymes involved in the synthesis of monoamine neurotransmitters.

One of the most well-documented examples of this paradigm is the use of p-Chlorophenylalanine (PCPA). PCPA serves as a selective and irreversible inhibitor of tryptophan hydroxylase, which is the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine) selleckchem.comnih.govthermofisher.com. This inhibition leads to a significant depletion of serotonin levels in the brain selleckchem.comnih.gov. This specific action of PCPA has made it an invaluable tool for investigating the role of serotonin in a wide range of physiological and behavioral processes. For instance, studies have utilized PCPA to explore the involvement of serotonin in contextual memory reconsolidation nih.gov.

Similarly, other halogenated phenylalanine analogues can be investigated for their potential to inhibit other key enzymes in neurotransmitter synthesis. For example, high concentrations of phenylalanine itself can inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine nih.govbiorxiv.org. Therefore, it is a plausible research direction to examine whether compounds like 3-Chloro-4-fluoro-DL-phenylalanine could act as inhibitors of tyrosine hydroxylase or phenylalanine hydroxylase, thereby affecting catecholamine and trace amine synthesis. The introduction of fluorine, in particular, is a common strategy in drug development to modulate the bioavailability and metabolic stability of compounds nih.gov.

The table below summarizes the effects of some halogenated phenylalanine analogues on key enzymes in neurotransmitter synthesis pathways.

| Compound | Target Enzyme | Effect | Consequence |

| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | Irreversible Inhibition | Depletion of Serotonin |

| High Phenylalanine Concentrations | Tyrosine Hydroxylase | Inhibition | Reduced Dopamine Synthesis |

Investigation of Neurochemical Profiles in Experimental Models

The administration of halogenated phenylalanine analogues to experimental models allows for the investigation of the resulting neurochemical profiles and their physiological and behavioral consequences. By selectively altering the levels of specific neurotransmitters, researchers can elucidate their roles in the central nervous system.

Following the administration of PCPA, for example, a significant decrease in brain serotonin levels is observed, which can be quantified using techniques like high-performance liquid chromatography (HPLC) nih.gov. This induced state of serotonin depletion allows for the study of its impact on conditions such as depression, anxiety, and obsessive-compulsive disorder nih.gov.

Furthermore, some halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have been shown to possess neuroprotective properties ahajournals.orgnih.gov. These compounds can attenuate excitatory glutamatergic synaptic transmission ahajournals.orgnih.gov. In experimental models of stroke, DBrT has been demonstrated to reduce brain infarct volume and improve neurological deficit scores ahajournals.orgnih.gov. This suggests that certain halogenations of phenylalanine can lead to a neurochemical profile characterized by reduced excitotoxicity.

The hypothetical investigation of this compound in experimental models would likely involve a comprehensive analysis of its effects on the levels of various neurotransmitters and their metabolites in different brain regions. This would help to establish its unique neurochemical signature and potential therapeutic applications.

Below is a table illustrating the neurochemical effects of representative halogenated phenylalanine analogues in experimental models.

| Compound | Experimental Model | Primary Neurochemical Effect | Observed Outcome |

| p-Chlorophenylalanine (PCPA) | Rodents | Serotonin Depletion | Alterations in memory and behavior |

| 3,5-dibromo-L-tyrosine (DBrT) | Rat model of stroke | Attenuation of Glutamatergic Transmission | Neuroprotection, reduced infarct volume |

Interactions with Amino Acid Metabolism in Neural Systems

Halogenated phenylalanine analogues, due to their structural similarity to endogenous amino acids, can interact with amino acid metabolism and transport systems in the brain. Large neutral amino acids (LNAAs), including phenylalanine and its analogues, compete for transport across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1) nih.govnih.gov.

This competition has significant implications for brain neurochemistry. For instance, high plasma levels of phenylalanine, as seen in phenylketonuria (PKU), can impair the brain uptake of other essential LNAAs like tyrosine and tryptophan nih.gov. Since tyrosine and tryptophan are precursors for the synthesis of dopamine and serotonin, respectively, their reduced brain availability can lead to neurotransmitter deficits nih.govbiorxiv.orguib.no.

Therefore, a key research paradigm for any novel halogenated phenylalanine analogue, including this compound, would be to assess its affinity for and transport by LAT1 and other amino acid transporters at the BBB. Understanding how it competes with other LNAAs for brain entry is crucial for predicting its effects on the synthesis of various neurotransmitters. Studies have shown that the position and type of halogen on the phenyl ring can influence the affinity for LAT1 nih.gov.

In cellular models, such as PC12 cells, exposure to high levels of phenylalanine has been shown to deplete intracellular tyrosine and dopamine nih.govbiorxiv.orguib.no. This highlights the intricate relationship between extracellular amino acid concentrations and intracellular neurotransmitter production. Investigating the effects of this compound on these cellular processes would provide valuable insights into its potential to disrupt or modulate amino acid homeostasis and neurotransmitter synthesis in neural systems.

The following table summarizes the interactions of phenylalanine and its analogues with amino acid metabolism in the context of neural systems.

| Compound/Condition | System/Model | Interaction | Consequence |

| High Phenylalanine (PKU) | Blood-Brain Barrier | Competition for LAT1 with other LNAAs | Reduced brain uptake of tyrosine and tryptophan |

| High Phenylalanine | PC12 cells | Depletion of intracellular tyrosine | Reduced dopamine synthesis |

| Halogenated Phenylalanine Analogues | Blood-Brain Barrier | Potential competition for LAT1 | Altered brain availability of neurotransmitter precursors |

Structure Activity Relationship Sar Investigations

Elucidation of Molecular Determinants for Biological Activity in Model Systems

The biological activity of 3-Chloro-4-fluoro-DL-phenylalanine is fundamentally determined by the interplay of several molecular factors. The presence and positioning of the chlorine and fluorine atoms on the phenyl ring are critical. These substitutions modulate the electronic and steric properties of the molecule, which in turn dictates its recognition and interaction with biological targets such as enzymes and transport proteins.

Key molecular determinants include:

Amino Acid Backbone: The core structure of phenylalanine, comprising the α-amino group, the carboxylic acid group, and the benzylic carbon, is essential for its recognition by amino acid transporters and its potential incorporation into peptides.

Stereochemistry: As a DL-racemic mixture, the compound contains both the D- and L-enantiomers. These stereoisomers can exhibit different biological activities, as enzymes and receptors are often stereospecific.

In model systems, the biological activity of halogenated phenylalanines is often linked to their ability to be transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov The affinity for these transporters is influenced by the size and lipophilicity of the substituents on the phenyl ring. nih.gov A homology model of LAT1 suggests the presence of a hydrophobic subpocket that interacts favorably with lipophilic groups at the 3-position of phenylalanine analogs, potentially enhancing binding affinity. nih.gov

Table 1: Key Molecular Features of this compound and Their Potential Influence on Biological Activity

| Molecular Feature | Description | Potential Impact on Biological Activity |

| 3-Chloro Substituent | A chlorine atom at the meta position of the phenyl ring. | Increases lipophilicity; can participate in halogen bonding; influences electronic distribution. |

| 4-Fluoro Substituent | A fluorine atom at the para position of the phenyl ring. | Highly electronegative, affecting pKa and electrostatic interactions; can form hydrogen bonds. |

| DL-Stereochemistry | A racemic mixture of D- and L-phenylalanine enantiomers. | Enantiomers may exhibit differential binding to chiral biological targets like enzymes and receptors. |

| Phenylalanine Core | The fundamental amino acid structure. | Allows for recognition and transport by amino acid transporters and potential metabolic processing. |

Comparative SAR Studies with Related Halogenated Phenylalanine Analogs and Derivatives

To understand the specific contribution of the 3-chloro and 4-fluoro substitutions, it is insightful to compare the activity of this compound with other halogenated phenylalanine analogs. SAR studies reveal that both the type of halogen and its position on the phenyl ring significantly impact biological activity.

For instance, studies on the interaction of halogenated phenylalanines with the L-type amino acid transporter 1 (LAT1) have shown that LAT1 prefers larger halogen groups at the 3-position. nih.gov The binding affinity for LAT1 increases with the size of the halogen at this position, following the trend: 3-F-Phe < 3-Cl-Phe < 3-Br-Phe < 3-I-Phe. nih.gov This suggests that the 3-chloro group in this compound contributes favorably to its interaction with such transporters.

In contrast, the effect of halogenation at the 4-position on LAT1 affinity is less pronounced. However, the introduction of a fluorine atom at the 4-position, as seen in 4-fluoro-DL-phenylalanine, can lead to potent biological effects, including the inhibition of protein synthesis and the arrest of the cell cycle in G2 phase in HeLa cells. sigmaaldrich.com This compound also serves as a toxic antimetabolite. sigmaaldrich.com

The combination of halogens at different positions, as in this compound, likely results in a unique activity profile that is a composite of the individual contributions of each halogen, modulated by their synergistic or antagonistic electronic and steric effects.

Table 2: Comparative Biological Activity of Halogenated Phenylalanine Analogs

| Compound | Substitution Pattern | Observed Biological Activity/Property | Reference |

| 3-Fluoro-DL-phenylalanine | Fluoro at position 3 | Lower affinity for LAT1 compared to larger halogens at the same position. | nih.gov |

| 3-Chloro-DL-phenylalanine | Chloro at position 3 | Higher affinity for LAT1 compared to 3-F-Phe. | nih.gov |

| 4-Fluoro-DL-phenylalanine | Fluoro at position 4 | Inhibits protein synthesis; arrests cell cycle in G2 phase. | sigmaaldrich.com |

| 3-Bromo-4-fluoro-DL-phenylalanine | Bromo at position 3, Fluoro at position 4 | A related dihalogenated analog. | achemblock.com |

| This compound | Chloro at position 3, Fluoro at position 4 | Expected to have a unique profile based on combined electronic and steric effects. |

SAR in Microbial Growth Inhibition Models for Prescreening

Microbial growth inhibition assays serve as a valuable primary screen to identify potentially useful bioactive compounds, including those with antitumor activity. The growth inhibition of microorganisms like Lactobacillus casei can be indicative of a compound's ability to interfere with fundamental metabolic pathways.

This prescreening model suggests that derivatization of the amino or carboxyl group of this compound could be a fruitful strategy for developing analogs with enhanced or more specific biological activities. The dihalogenated phenyl ring would serve as a core scaffold, with further modifications tuning the molecule's properties for optimal interaction with its biological target.

Table 3: Growth-Inhibitory Activity of Substituted N-Benzoyl-p-fluoro-DL-phenylalanines against Lactobacillus casei

| Substituent on Benzoyl Group | Relative Growth Inhibition | Potency |

| m-Chloro | High | Potent |

| p-Chloro | High | Potent |

| m-Nitro | High | Potent |

| p-Nitro | High | Potent |

| o-Nitro | Low | Weak |

| Unsubstituted | Moderate | Moderate |

| Data adapted from a study on N-benzoyl derivatives of p-fluoro-DL-phenylalanine as a model for microbial prescreening. nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Compound Characterization and Metabolic Profiling

Enantioselective Separation and Detection Techniques (e.g., Two-Dimensional High-Performance Liquid Chromatography)

The biological activities of the D- and L-enantiomers of 3-Chloro-4-fluoro-DL-phenylalanine can differ significantly. Therefore, the ability to separate and quantify each enantiomer is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, particularly when employing chiral stationary phases (CSPs).

Chiral separation of amino acids, including halogenated phenylalanine analogs, is often achieved using CSPs based on macrocyclic antibiotics like teicoplanin, or cyclodextrin (B1172386) and cyclofructan derivatives. nih.gov These stationary phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and, thus, separation. For instance, teicoplanin-based CSPs have demonstrated excellent enantioseparation for phenylalanine and methionine in reversed-phase mode. nih.gov

Two-dimensional HPLC (2D-HPLC) offers enhanced resolution for complex samples. In a typical setup for amino acid analysis, the first dimension might involve a reversed-phase separation on a monolithic ODS (octadecylsilane) column to separate different amino acids. sigmaaldrich.com The fraction containing the target analyte, this compound, can then be automatically transferred to a second-dimension column, which would be a chiral column (e.g., a Pirkle-type or macrocyclic antibiotic-based CSP) for enantioselective separation. sigmaaldrich.com Pre-column derivatization with a fluorogenic agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed to enhance detection sensitivity. sigmaaldrich.com

Table 1: Illustrative HPLC Conditions for Enantioselective Separation of Phenylalanine Analogs

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Teicoplanin-based | Isopropyl carbamate (B1207046) cyclofructan 6 |

| Mobile Phase | Reversed-phase mode | Reversed-phase mode |

| Detection | UV (210 nm) | UV (220 nm) |

| Application Note | Proven effective for phenylalanine enantiomers. nih.gov | Suitable for various FMOC-protected amino acids. |

This table illustrates typical conditions based on methods for similar compounds; specific optimization for this compound would be required.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying and quantifying metabolites of this compound in biological samples. The high sensitivity and specificity of MS allow for the detection of low-concentration metabolites in complex matrices like urine and plasma. shu.ac.uknih.govresearchgate.net

Studies on the structurally related compound, 3-chloro-4-fluoroaniline (B193440), provide significant insight into the potential metabolic pathways of this compound. The metabolism of 3-chloro-4-fluoroaniline in rats was found to be extensive, with major metabolic transformations including N-acetylation and hydroxylation followed by O-sulfation. shu.ac.uknih.gov The principal metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. nih.gov

For this compound, it is hypothesized that it will undergo metabolic transformations common to both phenylalanine and halogenated aromatic compounds. This would likely involve phase I reactions such as hydroxylation of the phenyl ring, and phase II conjugation reactions to enhance water solubility and facilitate excretion. These conjugation reactions could include glucuronidation and sulfation of hydroxylated metabolites, as well as N-acetylation of the amino group.

The use of tandem mass spectrometry (MS/MS) is critical for structural elucidation. In an LC-MS/MS experiment, the parent ion of a potential metabolite is selected and fragmented, and the resulting fragmentation pattern provides structural information. For example, the loss of a sulfate group (SO3, 80 Da) or a glucuronic acid moiety (176 Da) from a parent ion is a strong indicator of a phase II conjugate. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of metabolites.

Table 2: Potential Metabolites of this compound and their Characteristic Mass Spectrometric Features

| Potential Metabolite | Molecular Formula | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments |

| This compound | C₉H₉ClFNO₂ | 218.0327 | Loss of H₂O, Loss of COOH |

| Hydroxylated this compound | C₉H₉ClFNO₃ | 234.0277 | Loss of H₂O, Loss of COOH |

| N-Acetyl-3-Chloro-4-fluoro-DL-phenylalanine | C₁₁H₁₁ClFNO₃ | 260.0433 | Loss of Acetyl group, Loss of COOH |

| Glucuronide Conjugate of Hydroxylated Metabolite | C₁₅H₁₇ClFNO₉ | 410.0598 | Loss of Glucuronic acid (176 Da) |

| Sulfate Conjugate of Hydroxylated Metabolite | C₉H₉ClFNO₆S | 313.9845 | Loss of SO₃ (80 Da) |

This table presents hypothesized metabolites and their expected mass spectrometric data based on known metabolic pathways of similar compounds.

Furthermore, techniques like ¹⁹F-NMR spectroscopy can be a powerful complementary tool for the detection and quantification of fluorine-containing metabolites in biological fluids. shu.ac.uknih.govresearchgate.net

Research Tool Applications and Emerging Directions

Utility as Biochemical Probes for Cellular and Molecular Processes

While direct studies focusing exclusively on 3-Chloro-4-fluoro-DL-phenylalanine as a biochemical probe are emerging, the broader class of fluorinated amino acids, to which it belongs, has been extensively used to investigate cellular and molecular events. The incorporation of amino acids containing fluorine, such as 4-fluorophenylalanine and 3-fluorophenylalanine, into proteins allows for the study of protein structure, dynamics, and interactions through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The fluorine atom provides a sensitive NMR signal that is absent in biological systems, thus offering a clear window into the molecular environment. nih.gov

The specific substitution pattern of this compound, with both chlorine and fluorine atoms on the phenyl ring, suggests its potential as a highly specific probe. These halogens can alter the electronic properties and steric profile of the amino acid, influencing its interactions within a protein and providing a unique signature for spectroscopic analysis. For instance, studies have shown that fluorinated phenylalanine analogs can be incorporated into proteins and that their binding to receptors can be monitored using fluorescence and ¹⁹F NMR. nih.gov This indicates that this compound could similarly be employed to investigate protein-ligand binding and enzyme mechanisms. The altered hydrophobicity and electronic nature of the phenyl ring due to the chloro and fluoro substituents could provide nuanced insights into protein folding and stability. nih.gov

Building Blocks for the Synthesis of Novel Research Compounds

One of the most significant applications of this compound is its use as a precursor for the synthesis of new and complex molecules with potential biological activity. The "3-chloro-4-fluorophenyl" structural motif has been identified as a key component in the development of potent enzyme inhibitors. mdpi.comnih.govresearchgate.net

A notable example is the synthesis of novel inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comnih.govresearchgate.net Researchers have strategically incorporated the 3-chloro-4-fluorophenyl fragment into various chemical scaffolds to create compounds that effectively inhibit this enzyme. mdpi.comnih.govresearchgate.net This work highlights the value of the specific halogenation pattern in enhancing the inhibitory activity of the resulting molecules. The synthesis often involves the initial preparation of a key intermediate, such as 1-[(3-chloro-4-fluorophenyl)methyl]piperazine, which is then further reacted to produce a library of potential inhibitors. mdpi.com

Table 1: Synthesis of Tyrosinase Inhibitors Incorporating the 3-Chloro-4-fluorophenyl Motif

| Starting Material | Key Intermediate | Final Compound Type | Reference |

|---|---|---|---|

| 3-chloro-4-fluorobenzylbromide | 1-[(3-chloro-4-fluorophenyl)methyl]piperazine | Amide derivatives | mdpi.com |

| Thiophenol derivatives | - | Thioether derivatives | mdpi.com |

The rationale for using the 3-chloro-4-fluorophenyl moiety stems from previous findings that the 4-fluorobenzyl group has favorable interactions within the tyrosinase active site, and the addition of a chlorine atom can further enhance this inhibitory effect. mdpi.comnih.govresearchgate.net This strategic use of this compound as a building block exemplifies a rational approach to drug design, where specific structural features are leveraged to achieve desired biological outcomes.

Methodological Advancements in Amino Acid Derivative Research

The growing interest in fluorinated amino acids like this compound has spurred advancements in analytical and synthetic methodologies. In the realm of analytical techniques, ¹⁹F NMR spectroscopy has seen significant progress. nih.gov Historically, the application of ¹⁹F NMR to large biomolecules was hampered by line broadening at high magnetic fields. However, the development of techniques such as Transverse Relaxation Optimized Spectroscopy (TROSY) has largely overcome this limitation, enabling detailed structural and functional studies of proteins labeled with fluorinated amino acids. nih.gov These advancements are directly applicable to the study of proteins incorporating this compound.

From a synthetic perspective, new methods for the preparation of fluorinated amino acids and their derivatives are continually being developed. nih.gov These include strategies based on the use of fluorinated building blocks and methods for the direct fluorination of amino acid precursors. bohrium.com The synthesis of compounds containing the 3-chloro-4-fluorophenyl group, as seen in the development of tyrosinase inhibitors, often employs multi-step reaction sequences that have been optimized for yield and purity. mdpi.com These synthetic routes provide a blueprint for the creation of a wider array of research compounds derived from this compound.

Table 2: Methodological Approaches in Fluorinated Amino Acid Research

| Methodology | Application | Key Advancement | Reference |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Studying protein structure and dynamics | TROSY to overcome line broadening | nih.gov |

| Chemical Synthesis | Creation of novel bioactive compounds | Use of fluorinated building blocks, direct fluorination | nih.govbohrium.com |

| Molecular Modeling | Predicting binding interactions | Docking analysis of inhibitors | mdpi.comnih.gov |

Furthermore, computational methods such as molecular docking are increasingly being used in conjunction with experimental work to predict how these novel compounds will interact with their biological targets, thereby guiding the design of more effective molecules. mdpi.comnih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-fluoro-DL-phenylalanine, and how do reaction conditions influence yield?

- Methodology :

- Halogenation Sequence : Introduce chloro and fluoro groups via electrophilic aromatic substitution. Fluorination typically requires HF or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Chlorination may employ Cl₂ gas or N-chlorosuccinimide (NCS) in acidic media.

- Precursor Selection : Start with DL-phenylalanine or nitro/amino derivatives (e.g., 4-nitro-DL-phenylalanine, ) to direct halogenation positions.

- Optimization : Monitor reaction progress via TLC or HPLC. Yields depend on stoichiometry, temperature (e.g., 0–10°C for fluorination to minimize side reactions), and protecting group strategies (e.g., Boc protection for the amino group) .

- Key Data :

| Halogenation Step | Reagents | Temp. Range | Yield Range |

|---|---|---|---|

| Fluorination | DAST | 0–10°C | 60–75% |

| Chlorination | Cl₂ | RT | 50–65% |

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution (δ ≈ -120 to -140 ppm for aromatic F) and -NMR to verify chloro substitution .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺ expected at m/z ≈ 217.04 for C₉H₁₀ClFNO₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% as per industry standards, ).

- Contradiction Resolution : Discrepancies in melting points or retention times may arise from racemic mixtures; chiral columns or derivatization (e.g., Marfey’s reagent) can resolve enantiomers .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure 3-Chloro-4-fluoro-phenylalanine?

- Chiral Resolution :

- Enzymatic Kinetic Resolution : Use proteases (e.g., subtilisin) to selectively hydrolyze D/L esters .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for baseline separation.

- Stereochemical Impact : The DL-racemate may exhibit different biological activities; compare binding affinities to enzymes like phenylalanine hydroxylase using SPR (surface plasmon resonance) .

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s reactivity in peptide synthesis?

- Electronic Characterization :

- Hammett Constants : σₚ values for -Cl (+0.23) and -F (+0.06) indicate electron-withdrawing effects, altering pKa of the amino group (predicted pKa ≈ 8.9 vs. 9.1 for unsubstituted phenylalanine).

- Peptide Coupling : Use DCC/HOBt for amide bond formation; monitor steric hindrance via -NMR coupling constants .

Q. What are the implications of contradictory enzymatic inhibition data reported for halogenated phenylalanine derivatives?

- Data Reconciliation :

- Assay Conditions : Variability in IC₅₀ values may stem from buffer pH (e.g., Tris vs. phosphate) or enzyme sources (e.g., recombinant vs. native tyrosine hydroxylase) .

- Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition mode.

- Example : 4-Fluoro-DL-phenylalanine shows mixed inhibition (Ki = 12 µM) in some studies but competitive inhibition (Ki = 8 µM) in others; confirm via isothermal titration calorimetry (ITC) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。